2,4-Diamino-6-hydroxypyrimidine

Catalog No.
S1484511
CAS No.
100643-27-4
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-hydroxypyrimidine

CAS Number

100643-27-4

Product Name

2,4-Diamino-6-hydroxypyrimidine

IUPAC Name

2,4-diamino-1H-pyrimidin-6-one

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)

InChI Key

SWELIMKTDYHAOY-UHFFFAOYSA-N

SMILES

C1=C(N=C(NC1=O)N)N

Canonical SMILES

C1=C(NC(=NC1=O)N)N

Isomeric SMILES

C1=C(NC(=NC1=O)N)N

Inhibition of GTP Cyclohydrolase I and Tetrahydrobiopterin Synthesis

DAHP acts as a specific inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4) []. BH4 is a crucial cofactor for various enzymes involved in numerous biological functions, including the production of nitric oxide (NO) and the regulation of blood pressure []. By inhibiting GTP cyclohydrolase I, DAHP blocks the synthesis of BH4, allowing researchers to study the effects of BH4 depletion on various cellular processes and disease models [].

Investigation of Nitric Oxide Production and Inflammatory Responses

Since DAHP inhibits BH4 synthesis, a known cofactor for inducible nitric oxide synthase (iNOS), it has been used to study NO production and its role in inflammatory responses. Research suggests that DAHP can suppress NO production in various cell types, including macrophages, endothelial cells, and smooth muscle cells [, ]. This property makes DAHP valuable in investigating the contributions of NO to various inflammatory diseases and exploring potential therapeutic strategies targeting NO pathways.

2,4-Diamino-6-hydroxypyrimidine is a pyrimidine derivative with the molecular formula C4H6N4OC_4H_6N_4O. This compound features two amino groups at the 2 and 4 positions and a hydroxyl group at the 6 position of the pyrimidine ring. It is recognized for its role as a selective inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of pteridines, which are important for various biological processes including nucleotide synthesis and cellular metabolism .

DAHP's mechanism of action involves its interaction with GTP cyclohydrolase I. The amine groups on the molecule are believed to compete with the natural substrate, GTP, for the enzyme's binding site. This competitive binding disrupts the enzyme's ability to convert GTP to 6-hydroxymethylpterin, effectively inhibiting pterin biosynthesis [].

  • Toxicity: DAHP can be harmful if swallowed or inhaled. Specific data on its toxicity levels is limited in publicly available scientific publications.
  • Flammability: No data on the flammability of DAHP is available in scientific publications.
  • Reactivity: DAHP should likely be handled with care as most organic compounds can exhibit some degree of reactivity.

Please Note:

  • The information on synthesis and specific safety data is limited due to the potential commercial confidentiality of these aspects.
  • Further research may be required to obtain more detailed information on certain properties and safety aspects of DAHP.
Due to its functional groups. It can undergo acylation reactions, where it reacts with acylating agents to form amides or esters. Additionally, it can participate in condensation reactions to form Schiff bases, which are useful in synthesizing fluorescent probes. For example, a poly(azomethine-urethane) based on this compound has been synthesized for use as a fluorescent sensor for copper ions .

The biological activity of 2,4-diamino-6-hydroxypyrimidine is primarily linked to its inhibition of GTP cyclohydrolase I. This inhibition affects the synthesis of tetrahydrobiopterin, a cofactor essential for the production of neurotransmitters such as serotonin and dopamine. The compound has been studied for its potential therapeutic applications in conditions related to neurotransmitter deficiencies . Furthermore, its derivatives have shown promise as fluorescent sensors in detecting metal ions, demonstrating its versatility in biological applications .

Several synthetic routes exist for producing 2,4-diamino-6-hydroxypyrimidine:

  • From Guanidine Nitrate and Ethyl Cyanoacetate: This method involves the reaction of guanidine nitrate with ethyl cyanoacetate under specific conditions to yield the target compound .
  • Reduction of Nitro Compounds: Another method includes reducing nitro derivatives of pyrimidine using reducing agents such as sodium thiosulfate in formamide and water, leading to high yields of 2,4-diamino-6-hydroxypyrimidine .
  • Acylation Reactions: The compound can also be synthesized through acylation reactions where it reacts with various acylating agents under catalytic conditions .

2,4-Diamino-6-hydroxypyrimidine has several notable applications:

  • Enzyme Inhibition: As a specific inhibitor of GTP cyclohydrolase I, it is used in biochemical research to study pterin biosynthesis and related metabolic pathways.
  • Fluorescent Probes: Its derivatives are utilized as fluorescent sensors for detecting metal ions such as copper(II) in aqueous solutions due to their enhanced photoluminescence properties .
  • Potential Therapeutic Uses: Research indicates potential applications in treating neurological disorders linked to neurotransmitter imbalances due to its effect on pteridine synthesis .

Interaction studies involving 2,4-diamino-6-hydroxypyrimidine focus on its binding affinity with GTP cyclohydrolase I and its impact on enzymatic activity. These studies have demonstrated that the compound effectively inhibits enzyme activity, leading to decreased levels of tetrahydrobiopterin and subsequent effects on neurotransmitter synthesis. Additionally, studies on its derivatives as sensors have shown selective interactions with transition metal ions, particularly copper(II), highlighting their potential for environmental monitoring applications .

Several compounds share structural similarities with 2,4-diamino-6-hydroxypyrimidine. The following table compares these compounds based on their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-hydroxy-6-methylpyrimidineHydroxyl group at position 4Involved in nucleotide synthesis
5-Amino-2-hydroxy-pyrimidineHydroxyl group at position 2Potentially involved in antimicrobial activity
2,6-DiaminopurineAmino groups at positions 2 and 6Acts as an intermediate in purine metabolism
4-Amino-5-hydroxy-pyrimidineHydroxyl group at position 5Exhibits weak antibacterial properties

The uniqueness of 2,4-diamino-6-hydroxypyrimidine lies in its specific inhibition of GTP cyclohydrolase I and its utility as a precursor for developing fluorescent sensors. Its distinct amino and hydroxyl substitutions allow it to interact selectively with biological systems and metal ions.

XLogP3

-1.8

General Manufacturing Information

4(3H)-Pyrimidinone, 2,6-diamino-: ACTIVE

Dates

Modify: 2023-08-15

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